

An In-depth Technical Guide to the Chemical Properties of 1-Decanol-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1-Decanol-d5**, a deuterated analog of **1-Decanol**. Given its primary application as an internal standard in analytical chemistry, understanding its distinct characteristics is crucial for accurate experimental design and data interpretation. This document synthesizes available data for **1-Decanol-d5** and provides approximations based on its non-deuterated counterpart, **1-Decanol**, where specific data for the deuterated compound is not available. Detailed experimental protocols for the characterization of this compound are also presented.

Chemical Identity and Physical Properties

1-Decanol-d5 is a saturated fatty alcohol in which five hydrogen atoms on the terminal methyl and adjacent methylene groups have been replaced with deuterium. This isotopic labeling makes it a valuable tool in mass spectrometry and nuclear magnetic resonance studies, where it can be used for quantification and as a tracer.[1]

Table 1: General and Physical Properties of **1-Decanol-d5** and 1-Decanol



Property	1-Decanol-d5	1-Decanol (for approximation)
Molecular Formula	C10H17D5O[1]	C10H22O
Molecular Weight	163.31 g/mol [1]	158.28 g/mol
CAS Number	57368-00-0[1]	112-30-1
Appearance	Colorless liquid	Colorless viscous liquid
Odor	Sweet, fat-like	Sweet, fat-like
Melting Point	Not available	6.4 °C
Boiling Point	Not available	232.9 °C
Density	Not available	0.829 g/cm³ at 20°C
Solubility in Water	Not available	37 mg/L at 25°C

Note: The physical properties of **1-Decanol-d5** are expected to be very similar to those of 1-Decanol. However, minor differences may exist due to the increased mass of deuterium compared to protium.

Spectroscopic Properties

The primary utility of **1-Decanol-d5** lies in its distinct spectroscopic signature compared to its non-deuterated form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The deuterium substitution significantly alters the ¹H and ¹³C NMR spectra.

Expected ¹H NMR Spectrum: The most notable difference in the ¹H NMR spectrum of **1- Decanol-d5** compared to 1-Decanol will be the absence of signals corresponding to the terminal methyl (CH₃) and the adjacent methylene (CH₂) groups. The integration of the remaining proton signals will be consistent with the 17 protons in the molecule. The chemical shifts of the remaining protons are not expected to change significantly.



Expected ¹³C NMR Spectrum: In the proton-decoupled ¹³C NMR spectrum, the signals for the carbon atoms bonded to deuterium will exhibit a characteristic triplet splitting pattern due to the spin (I=1) of the deuterium nucleus. The chemical shifts of these carbons will also be slightly shifted upfield compared to the corresponding carbons in 1-Decanol.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for **1-Decanol-d5**

Assignment	¹ H Chemical Shift (ppm, predicted)	¹³ C Chemical Shift (ppm, predicted)
HO-CH ₂ -	~3.6 (triplet)	~63 (singlet)
HO-CH ₂ -CH ₂ -	~1.5 (quintet)	~33 (singlet)
-(CH ₂) ₆ -	~1.3 (broad multiplet)	~23-32 (multiple singlets)
-CH ₂ -CD ₂ -CD ₃	~1.2 (multiplet)	~23 (singlet)
-CH ₂ -CD ₂ -CD ₃	No signal	Shifted upfield, triplet
-CD2-CD3	No signal	Shifted upfield, triplet

Mass Spectrometry (MS)

The mass spectrum of **1-Decanol-d5** will show a molecular ion peak (M⁺) at m/z 163, which is 5 mass units higher than that of 1-Decanol (m/z 158). The fragmentation pattern will also be altered due to the presence of deuterium.

Expected Fragmentation Pattern: The major fragmentation pathways for alcohols are alphacleavage and dehydration. For **1-Decanol-d5**, the masses of the fragments containing the deuterated portion of the molecule will be shifted accordingly. For example, the loss of the deuterated ethyl group would result in a fragment that is 5 mass units heavier than the corresponding fragment from **1-Decanol**.

Safety and Handling

Specific safety data for **1-Decanol-d5** is not readily available. Therefore, it should be handled with the same precautions as 1-Decanol. 1-Decanol is considered a skin and eye irritant. Inhalation of vapors may cause respiratory irritation. It is a combustible liquid. Appropriate



personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Experimental Protocols

The following are detailed methodologies for the characterization of **1-Decanol-d5**.

Melting Point Determination

Methodology:

- A small, dry sample of **1-Decanol-d5** is loaded into a capillary tube, sealed at one end.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.



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Workflow for Melting Point Determination.

Boiling Point Determination

Methodology:

- A small volume (a few milliliters) of 1-Decanol-d5 is placed in a small test tube or a
 distillation flask.
- A boiling chip is added to ensure smooth boiling.



- The apparatus is assembled for micro-distillation or reflux with a thermometer placed so that the bulb is just below the side arm of the distillation head.
- · The sample is heated gently.
- The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses.



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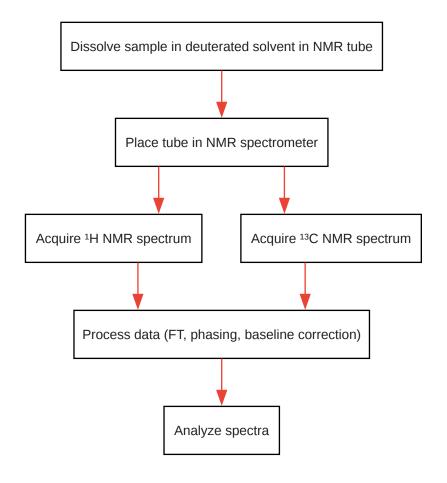
Workflow for Boiling Point Determination.

NMR Spectroscopy

Methodology:

- Approximately 5-10 mg of 1-Decanol-d5 is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
- The tube is placed in the NMR spectrometer.
- A ¹H NMR spectrum is acquired.
- A proton-decoupled ¹³C NMR spectrum is acquired.
- Data is processed, including Fourier transformation, phasing, and baseline correction.
 Chemical shifts are referenced to the solvent signal or an internal standard (e.g., TMS).





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Workflow for NMR Spectroscopic Analysis.

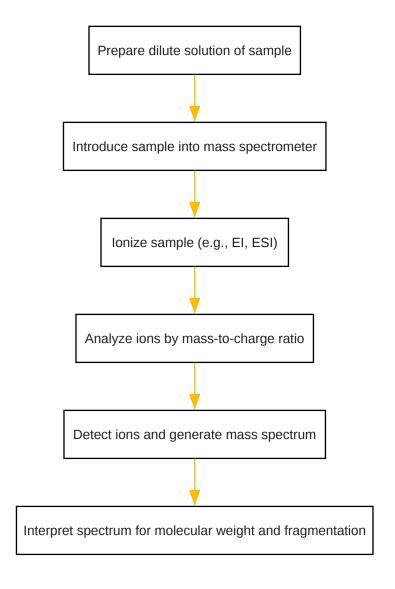
Mass Spectrometry

Methodology:

- A dilute solution of 1-Decanol-d5 is prepared in a volatile solvent (e.g., methanol or acetonitrile).
- The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas or liquid chromatograph.
- The sample is ionized using an appropriate technique (e.g., electron ionization for GC-MS or electrospray ionization for LC-MS).
- The mass-to-charge ratios of the resulting ions are measured by the mass analyzer.



 The resulting mass spectrum is recorded and analyzed to determine the molecular weight and fragmentation pattern.



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Workflow for Mass Spectrometric Analysis.

Conclusion

1-Decanol-d5 is a crucial tool for researchers in various scientific fields, particularly for quantitative analysis using mass spectrometry and NMR. While specific experimental data for its physical properties are limited, reliable approximations can be made from its non-deuterated analog, **1-Decanol**. The key to its utility lies in its distinct and predictable spectroscopic properties, which are a direct result of its isotopic labeling. The experimental protocols outlined



in this guide provide a framework for the accurate characterization of this important analytical standard.

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References

- 1. medchemexpress.com [medchemexpress.com]
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